molecular formula C23H23N3O3 B2778593 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035006-93-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2778593
CAS No.: 2035006-93-8
M. Wt: 389.455
InChI Key: TUZBJMONLSNPND-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazole derivative. Its molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 330.39 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of related compounds. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.

Table 1: Anticancer Efficacy Against Different Cell Lines

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-725.72 ± 3.95Induces apoptosis
Compound BU8745.2 ± 13.0Inhibits PI3K pathway
This compoundHCT116TBDTBD

The biological activity of this compound is primarily attributed to:

  • Inhibition of Cell Proliferation : Compounds in this class can inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Anti-Angiogenic Effects : Suppression of vascular endothelial growth factor (VEGF), limiting tumor blood supply.

Case Studies

A notable study investigated the efficacy of a structurally similar compound in overcoming chemoresistance in cancer cells. The results demonstrated that the compound inhibited P-glycoprotein efflux pump activity, enhancing the accumulation of chemotherapeutic agents within resistant cancer cells . This suggests that this compound may also possess similar properties.

Q & A

Basic Research Questions

Q. What key structural features of this compound influence its biological activity?

The compound integrates three critical motifs:

  • Benzo[d][1,3]dioxole : Enhances lipophilicity and π-π stacking with aromatic residues in biological targets .
  • Pyrazole ring : The 3,5-dimethyl-4-phenyl substitution modulates steric bulk and hydrogen-bonding potential, influencing receptor selectivity .
  • Acrylamide linker : Enables covalent or non-covalent interactions (e.g., Michael addition with cysteine residues in enzymes) . Methodological Insight: Use molecular docking to map interactions between these groups and target proteins (e.g., kinases or GPCRs).

Q. What synthetic methodologies are used to prepare this compound?

A multi-step approach is typically employed:

  • Step 1 : Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a ketone to form an α,β-unsaturated carbonyl intermediate .
  • Step 2 : Acylation of the pyrazole-ethylamine moiety using acryloyl chloride under mild basic conditions (e.g., triethylamine in chloroform) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical Parameters: Control reaction temperature (<40°C) to prevent acrylamide polymerization .

Q. Which characterization techniques confirm structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR validate regiochemistry (e.g., E-isomer confirmation via coupling constants J = 15–16 Hz for acrylamide protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 434.20) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

Parameter Optimization Strategy Evidence
SolventUse polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of intermediates .
CatalystEmploy Pd/C for selective hydrogenation of nitro groups in precursors .
Reaction TimeReduce time via microwave-assisted synthesis (e.g., 30 min vs. 18 h) .
Data Contradiction Analysis: Conflicting reports on solvent efficacy (chloroform vs. DMF) suggest substrate-specific optimization .

Q. How should contradictory biological activity data be resolved?

  • Assay Validation : Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Structural Variants : Compare activity of E vs. Z isomers (e.g., (Z)-analogs in show altered target specificity) .
  • Meta-Analysis : Aggregate data from analogs (e.g., pyrazole derivatives in with IC₅₀ values ranging 0.1–10 µM) .

Q. What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR or VEGFR2) .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (GROMACS, 50 ns trajectories) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-23(19-6-4-3-5-7-19)17(2)26(25-16)13-12-24-22(27)11-9-18-8-10-20-21(14-18)29-15-28-20/h3-11,14H,12-13,15H2,1-2H3,(H,24,27)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZBJMONLSNPND-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.